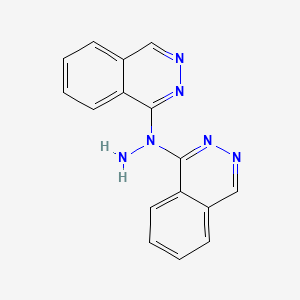

Phthalazine, 1,1'-hydrazonobis-

Description

Evolution of Research Interests in Hydrazonobis-Phthalazine Scaffolds

The study of heterocyclic compounds containing nitrogen, particularly those with a hydrazone (-C=N-NH-) linkage, has been a subject of considerable interest in chemistry for their diverse pharmacological and synthetic applications. longdom.org Within this broad class, phthalazine (B143731) derivatives have emerged as significant building blocks for more complex heterocyclic systems. longdom.org The initial synthesis of phthalazine derivatives often involved the reaction of hydrazine (B178648) and its derivatives with precursors like phthalic anhydride (B1165640) or phthalides. longdom.org

Early research into hydrazinophthalazine derivatives was largely driven by their physiological importance, which spurred investigations into their complexation behavior with various metal ions, especially transition metals of biological relevance. researchgate.net The core structure, often referred to as a hydrazone-based ligand, is recognized for its versatility as a polydentate ligand, capable of binding to metal centers through multiple atoms. researchgate.net The synthesis of the foundational scaffold typically involves a condensation reaction. For instance, the reaction between hydralazine (B1673433) and 2-acetylthiophene (B1664040) results in a hydrazinophthalazine derivative, demonstrating a straightforward method to create these complex molecules. researchgate.net Over time, the focus has expanded from fundamental synthesis and characterization to the exploration of their utility in creating more elaborate structures, such as fused heterocyclic compounds like pyrazolo[1,2-b]phthalazines. longdom.orgchemrevlett.com This evolution highlights a shift from simply creating these molecules to strategically designing them as precursors for advanced materials and functional systems.

Significance of the 1,1'-Hydrazonobis-Phthalazine Motif in Contemporary Chemical Research

The 1,1'-hydrazonobis-phthalazine motif and related hydrazone structures are significant in modern chemistry primarily due to their exceptional capabilities as ligands in coordination chemistry and as active components in functional materials. The presence of multiple nitrogen atoms within the phthalazine rings and the hydrazone bridge provides several coordination sites, making these molecules excellent polydentate ligands for a wide range of metal ions. researchgate.netrsc.org

In the field of catalysis, palladium(II) complexes incorporating hydrazone ligands have demonstrated significant catalytic activity. researchgate.net These complexes are particularly effective in carbon-carbon coupling reactions, such as the Heck reaction. researchgate.netanalis.com.my The electronic properties of the hydrazone ligand can be tuned to enhance the catalytic performance of the palladium center. analis.com.my For example, attaching electron-donating groups to the hydrazone structure can improve the catalytic efficiency. analis.com.my The versatility of these ligands is further shown by the formation of stable complexes with various transition metals, including manganese, cobalt, and ruthenium, leading to diverse molecular architectures such as dinuclear and mononuclear complexes. rsc.org

Another critical area of contemporary research is the development of chemosensors. The inherent structural features of the phthalazine-hydrazone scaffold allow for the design of highly selective and sensitive sensors for specific analytes. The interaction of the ligand with a target ion can induce a measurable change in its optical properties, such as color (chromogenic) or fluorescence (fluorogenic). For example, a novel phthalazine-based sensor was developed for the detection of Co(2+) ions, exhibiting a distinct color change from yellow to green and a significant enhancement in fluorescence upon binding. nih.gov This sensor demonstrated a very low detection limit of 25 nM, highlighting the motif's potential in trace-level analytical applications. nih.gov

The table below summarizes key research findings related to the applications of this molecular motif.

| Application Area | Metal/Analyte | Key Finding | Reference |

| Catalysis | Palladium(II) | Effective catalyst for the Heck C-C coupling reaction. | researchgate.net |

| Catalysis | Palladium(II) on polymer support | Excellent conversion rates (99.84%) in the Heck reaction. | analis.com.my |

| Chemosensing | Cobalt(II) | Highly selective and sensitive chromogenic and fluorogenic detection with a 25 nM detection limit. | nih.gov |

| Coordination Chemistry | Manganese(II), Cobalt(II), Ruthenium(II) | Forms stable dinuclear and mononuclear complexes with varied molecular structures. | rsc.org |

Interdisciplinary Contributions of Phthalazine, 1,1'-hydrazonobis- in Specialized Domains

The influence of Phthalazine, 1,1'-hydrazonobis- and its derivatives extends beyond traditional synthetic and coordination chemistry into specialized, interdisciplinary fields such as materials science and bioimaging.

In materials science, these compounds are investigated for their potential as building blocks for functional materials. The ability of hydrazone ligands to coordinate with metal ions is harnessed to create metal-organic frameworks and coordination polymers. The structural rigidity of the phthalazine unit combined with the flexible coordination geometry of the hydrazone bridge allows for the construction of novel materials with tailored properties. Research has focused on synthesizing polystyrene-supported palladium(II)-hydrazone complexes, which act as robust and recyclable catalysts. analis.com.my This approach combines the catalytic activity of the metal complex with the mechanical stability and ease of handling of a polymer support, a key consideration in industrial applications. analis.com.my

In the realm of analytical and medicinal chemistry, the fluorescent properties of these compounds and their metal complexes are particularly valuable. A significant application is in cellular imaging. A phthalazine-based chemosensor for Co(2+) has been successfully used as a fluorescent probe to monitor the presence of these ions within living cells. nih.gov This demonstrates a crucial bridge between synthetic chemistry and cellular biology, providing tools for visualizing and tracking specific metal ions in biological systems. Furthermore, the interaction of metal-hydrazone complexes with biomolecules like DNA is an active area of research. nih.gov Studies on how these complexes bind to DNA, for instance through intercalation, provide insights that could be relevant for the design of new therapeutic or diagnostic agents. nih.gov The investigation of these molecules' behavior in different environments, such as within micelles, also points to their potential use in drug delivery systems, where the solubility of certain compounds can be enhanced. nih.gov

Structure

3D Structure

Properties

CAS No. |

103429-71-6 |

|---|---|

Molecular Formula |

C16H12N6 |

Molecular Weight |

288.31 g/mol |

IUPAC Name |

1,1-di(phthalazin-1-yl)hydrazine |

InChI |

InChI=1S/C16H12N6/c17-22(15-13-7-3-1-5-11(13)9-18-20-15)16-14-8-4-2-6-12(14)10-19-21-16/h1-10H,17H2 |

InChI Key |

OFDIGVKKNVCXQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN=C2N(C3=NN=CC4=CC=CC=C43)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2N(C3=NN=CC4=CC=CC=C43)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phthalazine, 1,1 Hydrazonobis

Convergent and Divergent Synthetic Strategies

The construction of the Phthalazine (B143731), 1,1'-hydrazonobis- scaffold, identified as the dimeric impurity in Hydralazine (B1673433) preparations with the IUPAC name 1,2-Di(phthalazin-1-yl)hydrazine, can be approached through both convergent and divergent synthetic designs pharmaceresearch.com. These strategies offer flexibility in assembling the final molecule from different precursor units.

Multi-Component Reaction Pathways to the Hydrazonobis-Phthalazine Core

Multi-component reactions (MCRs) represent a highly efficient, convergent approach to complex molecules, allowing for the formation of multiple bonds in a single synthetic operation. While no direct multi-component synthesis for Phthalazine, 1,1'-hydrazonobis- has been explicitly reported, the principles of MCRs are widely applied in the synthesis of the foundational phthalazine ring system.

For instance, one-pot, four-component reactions involving phthalimide (B116566), hydrazine (B178648) hydrate (B1144303), an aldehyde, and malononitrile (B47326) are utilized to produce pyrazolo[1,2-b]phthalazine-5,10-dione derivatives niscpr.res.in. These reactions proceed with high atom economy and can be catalyzed by various agents, including proline as an organocatalyst in a green solvent system of ethanol (B145695) and water niscpr.res.in. The initial step in these MCRs often involves the in-situ formation of phthalhydrazide (B32825) from phthalimide and hydrazine hydrate niscpr.res.in. This phthalhydrazide intermediate is a key building block for more complex phthalazine structures.

The general mechanism for such MCRs involves an initial condensation to form an intermediate, which then undergoes further reactions like Knoevenagel condensation and Michael addition to build the heterocyclic system chemrevlett.com. The adaptability of MCRs suggests a potential, albeit currently unexplored, pathway to Phthalazine, 1,1'-hydrazonobis- by carefully selecting the starting components to favor the formation of the hydrazono bridge between two phthalazine units.

Stepwise Cyclization and Condensation Approaches

A more traditional and divergent approach to Phthalazine, 1,1'-hydrazonobis- involves the stepwise construction of the molecule. This strategy typically begins with the synthesis of a common intermediate, 1-hydrazinophthalazine (Hydralazine), which can then be further elaborated.

The synthesis of 1-hydrazinophthalazine often starts from phthalazinone or phthalic anhydride (B1165640). A common route involves the conversion of phthalazinone to 1-chlorophthalazine (B19308) using a chlorinating agent like phosphorus oxychloride quickcompany.ingoogle.comgoogle.com. The resulting 1-chlorophthalazine is a key electrophilic intermediate.

The crucial step is the subsequent reaction of 1-chlorophthalazine with hydrazine hydrate. This nucleophilic substitution reaction replaces the chlorine atom with a hydrazine group, yielding 1-hydrazinophthalazine quickcompany.ingoogle.comgoogle.com.

Table 1: Stepwise Synthesis of 1-Hydrazinophthalazine

| Starting Material | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Phthalazinone | 1. Phosphorous oxychloride 2. Hydrazine hydrate, Ethyl alcohol | 1. 60°C, 1 hr 2. Not specified | 1-Hydrazinophthalazine | google.com |

| Phthalazinone | 1. Phosphorous oxychloride 2. Hydrazine hydrate | 1. 45-65°C, 3 hrs 2. Aqueous or alcoholic medium | 1-Hydrazinophthalazine | google.com |

From the key intermediate, 1-hydrazinophthalazine, a divergent approach can be envisioned for the synthesis of the target molecule. The formation of Phthalazine, 1,1'-hydrazonobis- would likely proceed through the reaction of 1-hydrazinophthalazine with another molecule of 1-chlorophthalazine. In this scenario, the amino group of 1-hydrazinophthalazine acts as a nucleophile, attacking the electrophilic carbon at the 1-position of 1-chlorophthalazine, leading to the formation of the hydrazono bridge and elimination of hydrogen chloride.

Green Chemistry Principles in Phthalazine, 1,1'-hydrazonobis- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These principles are relevant to the synthesis of Phthalazine, 1,1'-hydrazonobis-, particularly in the preparation of its precursors.

Catalyst-Free Synthetic Routes

While many syntheses of phthalazine derivatives employ catalysts, there is a growing interest in developing catalyst-free methods. For the multi-component synthesis of related pyrazolo[1,2-b]phthalazine-5,10-diones, reactions can proceed in the absence of a catalyst, particularly when using electron-withdrawing aldehydes in ethanol, although yields may be moderate niscpr.res.in. The development of such catalyst-free systems for the synthesis of the phthalazine core reduces the need for potentially toxic or expensive catalysts and simplifies purification processes.

Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the use of solvent-free reaction conditions, which reduces waste and the use of hazardous substances. Several one-pot syntheses of phthalazine derivatives have been developed under solvent-free conditions. For example, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from aldehydes, phthalhydrazide, and malononitrile can be achieved in good to excellent yields at 80–100 °C without any solvent jpsbr.org. Microwave-assisted organic synthesis is another green technique that can accelerate reactions and often allows for solvent-free conditions or the use of environmentally benign solvents like water or ethanol nih.gov. The synthesis of functionalized hydrazines and bishydrazines has also been reported via a novel and scalable solvent-free route nih.gov.

Table 2: Green Synthetic Approaches to Phthalazine Derivatives

| Reaction Type | Catalyst/Conditions | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Four-component reaction | Proline | Ethanol/Water | Green solvent, organocatalyst | niscpr.res.in |

| Three-component reaction | TBBDA/PBBS | Solvent-free | High efficiency, no solvent | jpsbr.org |

| One-step synthesis of phthalhydrazide | Phase transfer catalyst | Not specified | Reduced reaction time, improved recovery | google.com |

Chemo- and Regioselectivity in Phthalazine, 1,1'-hydrazonobis- Formation

The concepts of chemo- and regioselectivity are paramount in the synthesis of Phthalazine, 1,1'-hydrazonobis- to ensure the correct connectivity of the molecular framework.

Chemoselectivity is crucial during the reaction of 1-chlorophthalazine with hydrazine hydrate. Hydrazine is a bifunctional nucleophile, and the reaction must selectively occur at one of the nitrogen atoms to form the desired 1-hydrazinophthalazine without side reactions.

Regioselectivity is a key consideration in the initial construction of the phthalazine ring and its subsequent functionalization. In the stepwise synthesis, the chlorination of phthalazinone with phosphorous oxychloride selectively occurs at the 1-position. This is because the lactam functionality of phthalazinone directs the electrophilic attack to this position. Consequently, the subsequent nucleophilic substitution with hydrazine also occurs regioselectively at the 1-position.

Furthermore, in the proposed dimerization step, the nucleophilic attack of the terminal amino group of 1-hydrazinophthalazine is directed to the electron-deficient C1 position of 1-chlorophthalazine. The electron-withdrawing nature of the phthalazine ring system activates the C1 position towards nucleophilic attack, ensuring the formation of the desired 1,1'-hydrazono linkage. The regioselectivity of lithiation and subsequent formylation of substituted benzaldehyde (B42025) acetals has also been studied to control the substitution pattern in phthalazine synthesis researchgate.net.

High-Throughput Synthesis and Combinatorial Libraries of Hydrazonobis-Phthalazine Derivatives

High-throughput synthesis (HTS) encompasses a suite of technologies designed to rapidly synthesize and screen large numbers of compounds. When applied to the phthalazine scaffold, HTS enables the creation of extensive combinatorial libraries, allowing for the systematic exploration of structure-activity relationships.

The generation of hydrazonobis-phthalazine derivative libraries often employs multi-component reactions (MCRs) in a one-pot setup. dergipark.org.tr This strategy is highly efficient as it reduces the number of synthetic and purification steps, saving time and resources. For instance, a one-pot, three-component reaction might involve a phthalhydrazide, an aldehyde, and a source of the hydrazine linker under optimized conditions. dergipark.org.tr By systematically varying the aldehyde component, a diverse library of derivatives can be generated.

Solid-phase synthesis is another cornerstone of HTS, particularly for creating libraries of hydrazine derivatives. In this technique, a starting material is attached to a solid support, such as a polymer resin. Subsequent reactions are carried out, and excess reagents and byproducts are easily removed by simple washing, drastically simplifying purification. This method is highly amenable to automation and parallel synthesis, allowing for the creation of hundreds or thousands of distinct compounds in a grid format (e.g., a 96-well plate).

Research Findings:

Researchers have successfully utilized HTS to generate libraries of substituted hydrazine building blocks. By employing a specific resin, regioselective alkylations of hydrazine derivatives were achieved, demonstrating the precise control possible with these methods. Similarly, one-pot MCRs have been developed for synthesizing complex phthalazine structures, achieving good yields in short reaction times. dergipark.org.tr These approaches serve as a blueprint for the high-throughput synthesis of Phthalazine, 1,1'-hydrazonobis- analogs. A hypothetical library could be constructed by reacting various substituted phthalhydrazides with a bifunctional linker, or by modifying the central hydrazine bridge post-synthesis.

Below is a data table illustrating a hypothetical combinatorial library design for hydrazonobis-phthalazine derivatives based on a multi-component reaction strategy.

| Library Position | Reactant A (Substituted Phthalhydrazide) | Reactant B (Linker Precursor) | Resulting Derivative Structure |

| R1 | 4-Methoxy-phthalhydrazide | Hydrazine Hydrate | 4,4'-Dimethoxy-Phthalazine, 1,1'-hydrazonobis- |

| R2 | 4-Chloro-phthalhydrazide | Hydrazine Hydrate | 4,4'-Dichloro-Phthalazine, 1,1'-hydrazonobis- |

| R3 | 4-Nitro-phthalhydrazide | Hydrazine Hydrate | 4,4'-Dinitro-Phthalazine, 1,1'-hydrazonobis- |

| R4 | Phthalhydrazide | N,N'-Dimethylhydrazine | Phthalazine, 1,1'-(1,2-dimethylhydrazono)bis- |

Flow Chemistry Applications in Phthalazine, 1,1'-hydrazonobis- Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology is gaining significant traction in the pharmaceutical and fine chemical industries as a safer, more efficient, and scalable alternative to traditional batch production. ucd.ie

The synthesis of compounds involving hydrazine, such as Phthalazine, 1,1'-hydrazonobis-, presents inherent safety challenges in batch mode due to the potential for exothermic and runaway reactions. youtube.com Flow chemistry mitigates these risks by using small reactor volumes, which provides superior heat transfer and precise temperature control. ucd.ie This enhanced control not only improves safety but also often leads to higher yields and product purity by minimizing the formation of byproducts. ucd.ie

Key advantages of applying flow chemistry to hydrazonobis-phthalazine production include:

Enhanced Safety: Small reaction volumes significantly reduce the risk associated with handling potentially energetic intermediates. ucd.ieyoutube.com

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and stoichiometry leads to cleaner reactions and higher yields. ucd.ieresearchgate.net For example, a continuous flow process for a Wolff-Kishner reduction, which uses a hydrazine derivative, reduced the required equivalents of hydrazine and increased the yield to 80% with >99% purity, a significant improvement over the batch process. ucd.ie

Simplified Scale-Up: Scaling production in a flow system is achieved by running the system for a longer duration or by "scaling out" (running multiple systems in parallel), bypassing the complex challenges of scaling up batch reactors. ucd.ie

Research Findings:

Studies have demonstrated the successful development and scale-up of continuous manufacturing processes for hydrazine condensation reactions. researchgate.net In one case, a process was operated uninterrupted for 18 days, showcasing the robustness of flow technology for sustained production. researchgate.net Investigations into the synthesis of hydrazine compounds in microreactors have shown that parameters such as the molar ratio of reactants are critical for controlling the formation of impurities. rsc.org This level of control is readily achievable in a flow system. The ability to integrate synthesis with in-line purification steps further streamlines the manufacturing process, delivering a high-purity product stream. youtube.comresearchgate.net

The table below compares a traditional batch synthesis with a prospective continuous flow process for a generic hydrazine condensation reaction, highlighting the typical improvements offered by flow chemistry.

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |

| Heat Transfer | Poor / Inefficient | Excellent / Highly Efficient |

| Safety Profile | Higher risk of thermal runaway | Inherently safer due to small volume |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Typical Yield | Moderate to Good | Good to Excellent ucd.ie |

| Product Purity | Variable, often requires extensive purification | High, with potential for in-line purification ucd.ieyoutube.com |

| Scale-Up | Complex, requires reactor redesign | Straightforward (time or parallelization) ucd.ie |

| Solvent Choice | Often high-boiling solvents (e.g., diethylene glycol) researchgate.net | Wider range, including greener solvents (e.g., water, methanol) youtube.comresearchgate.net |

Coordination Chemistry of Phthalazine, 1,1 Hydrazonobis Ligands

Ligand Design Principles for Metal Complexation

The design of "Phthalazine, 1,1'-hydrazonobis-" and its derivatives as ligands for metal complexation is predicated on several key structural features that influence their binding affinity and selectivity for different metal ions. The core of this ligand is the phthalazine (B143731) unit, a bicyclic aromatic system containing two adjacent nitrogen atoms (N2, N3). These endocyclic nitrogen atoms can act as a chelating unit, forming a stable five-membered ring with a metal center.

The primary coordination sites, however, are the two hydrazinyl groups attached at the 1 and 1' positions of the phthalazine ring. Each hydrazinyl group (-NH-NH2) possesses two nitrogen atoms with lone pairs of electrons, making them excellent donors. The terminal -NH2 group is generally more basic and sterically accessible for coordination. Furthermore, the hydrogen atoms on the hydrazinyl groups can be deprotonated, particularly upon complexation with metal ions in a basic medium, leading to the formation of anionic ligands that can form even more stable complexes.

A crucial aspect of the ligand design is the potential for the hydrazinyl groups to be functionalized. For instance, condensation of the terminal amino group with aldehydes or ketones results in the formation of hydrazone derivatives. This modification extends the conjugated system of the ligand and introduces additional donor atoms (e.g., oxygen or sulfur, depending on the carbonyl compound used), thereby increasing the denticity and modulating the electronic properties of the ligand. The resulting Schiff base ligands, such as bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine, are highly effective in coordinating to a variety of metal ions. researchgate.net

The flexibility of the hydrazinyl side chains allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The phthalazine backbone provides a rigid scaffold, pre-organizing the hydrazinyl donor groups for chelation. This combination of a rigid core and flexible coordinating arms is a common strategy in the design of effective chelating agents. The synthesis of such ligands often involves the reaction of a suitable phthalazine precursor with hydrazine (B178648) hydrate (B1144303). longdom.orgnih.gov

Complexation Behavior with Transition Metals

The "Phthalazine, 1,1'-hydrazonobis-" framework and its derivatives have been shown to form stable complexes with a range of transition metals. The rich coordination chemistry of these ligands stems from their multidentate nature and the ability of the hydrazone moiety to exist in different tautomeric forms. researchgate.net

The chelation of "Phthalazine, 1,1'-hydrazonobis-" type ligands to transition metals can occur in several modes, leading to a variety of coordination geometries. In its simplest form, the ligand can act as a neutral tetradentate or hexadentate ligand. For instance, in a hexadentate mode, the two phthalazine ring nitrogens and the four nitrogen atoms of the two hydrazinyl groups can coordinate to a single metal ion, leading to an octahedral geometry.

More commonly, these ligands, especially the bis(hydrazone) derivatives, act as bridging ligands to form polynuclear complexes. For example, a ligand like 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine, which features a central phthalazine unit, has been shown to bridge two metal centers. rsc.org In such cases, the phthalazine nitrogens bridge the two metal ions, while the other donor atoms of the side chains complete the coordination sphere of each metal. This results in dinuclear complexes with, for example, octahedrally coordinated metal centers bridged by the phthalazine unit and other ligands like halides. rsc.org

In many documented complexes of related 1-hydrazinophthalazine hydrazones, the ligand coordinates in a deprotonated form. The deprotonation of the hydrazone linkage creates an anionic donor site that binds strongly to the metal ion. For example, in complexes of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine with Co(III) and Ni(II), the ligand acts as a pentadentate monoanionic ligand. researchgate.net The coordination typically involves the pyridine (B92270) nitrogen, the two azomethine nitrogens, and one of the hydrazone nitrogens.

The resulting coordination geometries are diverse and depend on the metal ion, the specific ligand structure, and the reaction conditions. Octahedral, square planar, and distorted geometries are all possible. The flexibility of the ligand allows it to adapt to the electronic and steric requirements of the metal ion.

The interaction between the d-orbitals of the transition metal ion and the lone pairs of the nitrogen donor atoms of the "Phthalazine, 1,1'-hydrazonobis-" ligand leads to the splitting of the d-orbitals into different energy levels. The energy difference between these levels is known as the ligand field splitting parameter (Δo for octahedral complexes). The magnitude of Δo determines the electronic configuration of the metal ion (high-spin or low-spin) and the Ligand Field Stabilization Energy (LFSE).

Nitrogen-donating ligands like the hydrazinyl and phthalazine moieties are generally considered to be moderately strong field ligands. The electronic spectra of transition metal complexes with these ligands exhibit d-d transitions, which can be used to determine the ligand field parameters. For instance, in Cr(III) complexes with related hydrazide ligands, two spin-allowed d-d bands are typically observed, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions in an octahedral field. pjsir.org

| Metal Ion | Typical Coordination Geometry | Spin State |

| Co(III) | Octahedral | Low-spin |

| Ni(II) | Octahedral or Square Planar | High-spin or Low-spin |

| Cu(II) | Distorted Octahedral or Square Planar | - |

| Zn(II) | Tetrahedral or Octahedral | - |

| Cd(II) | Octahedral or other higher coordination numbers | - |

This table provides a generalized overview and the actual properties can vary based on the specific ligand and reaction conditions.

Interaction with Main Group and Lanthanide/Actinide Elements

While the coordination chemistry of "Phthalazine, 1,1'-hydrazonobis-" ligands with transition metals is more extensively studied, their interaction with main group and f-block elements is also of interest.

The interaction of these ligands with main group metals, such as Cd(II), has been shown to lead to the formation of polynuclear structures. For example, the reaction of a hydralazine-based ligand with CdCl₂ can result in a trinuclear complex. mdpi.com In such structures, the phthalazine and hydrazinyl nitrogen atoms, along with other co-ligands like chloride ions, bridge the metal centers. The flexible coordination modes of the ligand facilitate the assembly of these multi-metallic systems.

The complexation of "Phthalazine, 1,1'-hydrazonobis-" type ligands with lanthanides and actinides is less explored. However, studies on related N-heterocyclic ligands provide insights into the potential coordination behavior. Lanthanide and actinide ions are hard acids and prefer to coordinate with hard donor atoms like nitrogen and oxygen. The multiple nitrogen donor sites in the "Phthalazine, 1,1'-hydrazonobis-" framework make it a suitable candidate for complexing these large metal ions.

The coordination number for lanthanide and actinide complexes is typically high (8, 9, or even higher). A single "Phthalazine, 1,1'-hydrazonobis-" ligand, acting in a hexadentate fashion, might not fully saturate the coordination sphere of these metal ions. Therefore, the formation of complexes with a 2:1 or 3:1 ligand-to-metal ratio, or the inclusion of solvent molecules or other co-ligands in the coordination sphere, is likely. The larger ionic radii of lanthanides and actinides would also influence the coordination geometry, potentially leading to more complex and higher-dimensional structures.

Polynuclear Complexes of Phthalazine, 1,1'-hydrazonobis-

A significant feature of the coordination chemistry of "Phthalazine, 1,1'-hydrazonobis-" and its derivatives is their propensity to form polynuclear complexes. The presence of multiple donor sites, distributed across a semi-rigid backbone, allows these ligands to bridge two or more metal centers simultaneously.

The synthesis of polynuclear complexes involving "Phthalazine, 1,1'-hydrazonobis-" type ligands is typically achieved through the self-assembly of the ligand and metal salts in a suitable solvent. The stoichiometry of the reactants, the nature of the metal salt and its counter-ion, the pH of the medium, and the reaction temperature can all influence the final structure of the resulting polynuclear complex.

Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy, as well as mass spectrometry, are also crucial for characterizing these polynuclear complexes. For example, in the IR spectra, a shift in the ν(C=N) and ν(N-N) stretching frequencies upon complexation provides evidence of the coordination of the hydrazone and phthalazine nitrogen atoms to the metal centers.

The formation of these polynuclear complexes is of significant interest as it can lead to materials with interesting magnetic, electronic, and catalytic properties arising from the interactions between the metal centers mediated by the bridging ligand.

Cooperative Effects in Polynuclear Phthalazine, 1,1'-hydrazonobis- Assemblies

In polynuclear complexes, the close proximity of metal centers, facilitated by bridging ligands like Phthalazine, 1,1'-hydrazonobis-, can lead to a range of cooperative effects. These phenomena arise from the interactions between the metal ions, which can be mediated by the bridging ligand itself. Such interactions can significantly influence the magnetic, electronic, and catalytic properties of the resulting assembly.

One of the most studied cooperative effects in polynuclear complexes is magnetic exchange coupling. This interaction between the spins of paramagnetic metal centers is transmitted through the bridging ligand. The nature and magnitude of this coupling, whether ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in opposition), are highly dependent on the structural parameters of the complex. Key factors include the distance between the metal centers, the bridging angle, and the nature of the orbitals involved in the exchange pathway. dntb.gov.ua

For instance, in dinuclear copper(II) complexes with bridging phthalazine-based ligands, the phthalazine ring can act as a tetradentate bridge, coordinating to two different copper atoms through its adjacent nitrogen atoms. doi.org This bridging mode can facilitate significant magnetic coupling between the copper(II) ions. The efficiency of the magnetic exchange is sensitive to the planarity of the bridging framework and the orientation of the magnetic orbitals of the metal centers relative to the ligand's molecular orbitals.

Research on related polynuclear complexes of hetarylhydrazones has demonstrated that subtle changes in the ligand structure or the coordination geometry can switch the magnetic coupling from antiferromagnetic to ferromagnetic. researchgate.net This tunability is a key aspect of designing molecular materials with desired magnetic properties.

| Complex | Bridging Ligand Fragment | M-M Distance (Å) | M-O-M Angle (˚) | Magnetic Coupling (J, cm⁻¹) | Nature of Coupling |

| Dinuclear Cu(II) Complex | μ-alkoxo-μ-carboxylate | ~3.5 | ~135 | -100 to -200 | Antiferromagnetic |

| Dinuclear Cu(II) Complex | μ-phenoxo-μ-acetate | ~3.0 | ~100 | +20 to +100 | Ferromagnetic |

| Dinuclear Ni(II) Complex | μ-azido | ~3.4 | N/A | -50 to +50 | Varies |

This table presents representative data for related polynuclear complexes to illustrate the principles of magnetic coupling. Data for a specific Phthalazine, 1,1'-hydrazonobis- complex with detailed magnetic studies is not available in the provided search results.

Beyond magnetic interactions, cooperative effects can also manifest in the catalytic activity of polynuclear assemblies. The presence of multiple metal centers in close proximity can enable bimetallic activation of substrates, leading to enhanced reaction rates and selectivities compared to their mononuclear counterparts.

Ligand-Metal Charge Transfer Phenomena

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition that occurs in coordination complexes where an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. These transitions are a key feature of the electronic spectra of many coordination compounds and provide valuable insights into the electronic structure and bonding within the complex.

For a Phthalazine, 1,1'-hydrazonobis- complex, the HOMO is expected to be located on the electron-rich phthalazine rings and the hydrazine bridge. Upon coordination to a metal ion with empty or partially filled d-orbitals (e.g., Cu(II), Fe(III), or V(V)), an LMCT transition can be observed, typically in the UV-visible region of the electromagnetic spectrum. The energy of this transition would be expected to decrease with:

Increasing oxidizing power of the metal ion: A more easily reduced metal center (higher oxidation state or greater electron affinity) will have a lower energy LUMO, thus lowering the energy of the LMCT transition.

Increasing electron-donating ability of the ligand: Substituents on the phthalazine rings that increase the electron density will raise the energy of the HOMO, leading to a lower energy LMCT band.

The study of LMCT bands can be a powerful tool for probing the electronic structure of Phthalazine, 1,1'-hydrazonobis- complexes. For example, the position and intensity of these bands can provide information about the extent of metal-ligand orbital mixing and the degree of charge delocalization within the complex. In some cases, the absorption of light corresponding to an LMCT transition can lead to photochemical reactions, where the excited state undergoes bond cleavage or redox processes. rsc.org

| Metal Ion | Typical Oxidation State | Electron Configuration | Expected LMCT Energy |

| Cu(II) | +2 | d⁹ | Moderate |

| Fe(III) | +3 | d⁵ | Low |

| Zn(II) | +2 | d¹⁰ | High (or absent) |

| V(V) | +5 | d⁰ | Low |

| Ti(IV) | +4 | d⁰ | Moderate |

This table provides a qualitative prediction of the relative energies of LMCT transitions for hypothetical complexes of Phthalazine, 1,1'-hydrazonobis- with various metal ions.

Catalytic Applications of Phthalazine, 1,1 Hydrazonobis and Its Complexes

Transition Metal Catalysis Mediated by Phthalazine (B143731), 1,1'-hydrazonobis- Ligands

The "Phthalazine, 1,1'-hydrazonobis-" ligand, with its multiple nitrogen donor sites, is an excellent candidate for the formation of stable transition metal complexes. Such complexes have the potential to be active catalysts in a variety of organic transformations. While direct catalytic studies on "Phthalazine, 1,1'-hydrazonobis-" complexes are limited in the available literature, the behavior of related phthalazine hydrazone complexes provides a strong indication of their potential catalytic prowess. mun.caresearchgate.net

The hydrogenation of unsaturated bonds is a fundamental transformation in organic chemistry, with broad applications in industry. Transition metal complexes, particularly those of nickel, are effective catalysts for the asymmetric hydrogenation of N-acyl hydrazones, leading to the formation of chiral cyclic hydrazines with high enantioselectivity. jptcp.com This suggests that nickel complexes of "Phthalazine, 1,1'-hydrazonobis-" could potentially catalyze similar hydrogenation reactions. Furthermore, metal-free asymmetric hydrogenation of hydrazones has been achieved using chiral boranes, highlighting the role of the hydrazone moiety in facilitating this transformation. longdom.org

In a related context, the synthesis of azines from alcohols and hydrazine (B178648) can be achieved through a tandem reaction catalyzed by a Ni(II) complex of 2,6-bis(phenylazo)pyridine. nih.gov This process involves a ligand redox-controlled mechanism and can be used for the one-pot synthesis of phthalazine from 1,2-benzenedimethanol (B1213519) and hydrazine hydrate (B1144303), indicating the potential for dehydrogenation reactions catalyzed by related systems. nih.gov

Hydrazone-metal complexes are known to participate in oxidation and reduction reactions. Iron coordination complexes, for instance, have been shown to be efficient catalysts for water oxidation, a key process in artificial photosynthesis. nih.gov The ability of these complexes to access high-valent oxo-iron species is crucial for the oxygen-oxygen bond formation. Given the coordination potential of "Phthalazine, 1,1'-hydrazonobis-", its iron complexes could be investigated for similar catalytic oxidation capabilities.

The general class of hydrazone complexes has been reviewed for their catalytic applications, which include oxidation reactions. researchgate.net For example, certain transition metal complexes derived from a Schiff base hydrazone have been shown to catalyze the oxidation of aniline (B41778) to azobenzene (B91143) with high selectivity. mun.ca

Table 1: Catalytic Oxidation of Aniline using Transition Metal Hydrazone Complexes

| Catalyst (Complex) | Yield of Azobenzene (%) | Selectivity (%) |

| Complex 1 (Zn) | 15 | 100 |

| Complex 2 (Cu) | 81.4 | 100 |

| Complex 3 (Co) | 34.0 | 100 |

| Complex 4 (Ni) | 91 | 100 |

| Complex 5 (Mn) | Not specified | 100 |

Data sourced from a study on 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide (B10538) complexes. mun.ca

The formation of carbon-carbon and carbon-heteroatom bonds is central to the synthesis of complex organic molecules. Transition metal catalysis plays a pivotal role in these transformations. While direct examples using "Phthalazine, 1,1'-hydrazonobis-" are scarce, related systems show significant promise. For instance, nickel-catalyzed cross-coupling of aldehydes with aryl halides proceeds via hydrazone intermediates, effectively merging a Wolff–Kishner reduction with a classical cross-coupling reaction. rsc.org

The palladium-catalyzed coupling of hydrazine with aryl halides is a method for synthesizing aryl hydrazines, which are important intermediates. nih.gov This reaction highlights the potential for C-N bond formation using hydrazine-based ligands. The use of specific ligands, such as Josiphos, is crucial for achieving high turnover numbers and selectivity for monoarylation. nih.gov

Cross-coupling reactions are a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are particularly widespread. For the first time, chemists have successfully employed palladium cross-coupling to link aryl groups with hydrazine, a reaction that is challenging due to hydrazine's reducing properties. acs.org The use of electron-rich, sterically demanding bidentate ligands was key to the success of this transformation, suggesting that ligands like "Phthalazine, 1,1'-hydrazonobis-" could be tailored for such reactions. acs.org

Organocatalysis Involving Phthalazine, 1,1'-hydrazonobis-

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. While "Phthalazine, 1,1'-hydrazonobis-" itself has not been reported as an organocatalyst, the phthalazine core can act as a substrate in organocatalytic reactions. A notable example is the enantioselective dearomatization of phthalazines through anion-binding catalysis. nih.gov In this process, a chiral thiourea (B124793) catalyst activates an in situ generated N-acylphthalazinium species towards a Mannich-type addition of a silyl (B83357) ketene (B1206846) acetal. nih.gov This demonstrates the potential of the phthalazine moiety to participate in and be a target for organocatalytic transformations.

Furthermore, the formation of hydrazones and oximes can be catalyzed by various organocatalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, which have shown higher activity than the classic aniline catalyst at neutral pH. nih.gov This indicates the broader context of catalysis surrounding the hydrazone functionality.

Enantioselective Catalysis with Chiral Hydrazonobis-Phthalazine Systems

The development of chiral catalysts for asymmetric synthesis is a major goal in chemistry. While no chiral versions of "Phthalazine, 1,1'-hydrazonobis-" have been reported as catalysts, the principles of asymmetric catalysis strongly suggest their potential. Asymmetric hydrogenation, for example, relies heavily on chiral ligands to create a specific three-dimensional environment around the metal center. nih.gov

The enantioselective synthesis of chiral cyclic hydrazines has been achieved with excellent enantioselectivities using a Ni-(S,S)-Ph-BPE complex to catalyze the asymmetric hydrogenation of cyclic N-acyl hydrazones. jptcp.com This underscores the value of chiral environments in reactions involving hydrazone substrates.

Table 2: Enantioselective Hydrogenation of Cyclic N-Acyl Hydrazones

| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| N-Benzoyl-3,4-dihydro-2H-cinnoline | >99 | 98 |

| N-(4-Methoxybenzoyl)-3,4-dihydro-2H-cinnoline | >99 | 99 |

| N-(4-Chlorobenzoyl)-3,4-dihydro-2H-cinnoline | >99 | 97 |

| N-Benzoyl-3,4-dihydro-2H-phthalazine | 98 | >99 |

Data from a study using a Ni-(S,S)-Ph-BPE complex as the catalyst. jptcp.com

The development of chiral "Phthalazine, 1,1'-hydrazonobis-" ligands could open new avenues in asymmetric catalysis, leveraging the unique steric and electronic properties of the phthalazine units to induce high levels of stereocontrol.

Research on "Phthalazine, 1,1'-hydrazonobis-" and its Catalytic Applications Remains Undisclosed

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented catalytic applications of the specific chemical compound Phthalazine, 1,1'-hydrazonobis-. Despite the broad interest in phthalazine derivatives for their diverse chemical and biological activities, research focusing on the catalytic functionalities of this particular molecule, as outlined in the requested article structure, is not publicly available.

Extensive searches for data pertaining to the use of Phthalazine, 1,1'-hydrazonobis- and its complexes in specialized catalytic fields yielded no specific results. The requested topics for the article included detailed explorations of its role in:

Asymmetric Synthesis Methodologies: No studies were found that employed Phthalazine, 1,1'-hydrazonobis- or its complexes as catalysts for asymmetric reactions.

Mechanistic Insights into Chiral Induction: Consequently, there is no available information on the mechanisms by which this compound might induce chirality in chemical transformations.

Photocatalysis and Electrocatalysis Applications: The potential of Phthalazine, 1,1'-hydrazonobis- in energy conversion, storage systems, or environmental remediation through photocatalytic or electrocatalytic processes has not been reported in the surveyed literature.

Catalyst Recycling and Immobilization Strategies: Information regarding methods for recycling or immobilizing catalysts derived from this specific compound is also absent from the scientific record.

While the broader family of phthalazine compounds has been investigated for various applications, including their synthesis and potential as biologically active agents, the specific catalytic properties of Phthalazine, 1,1'-hydrazonobis- remain an unexplored area of research. Therefore, the generation of a detailed and scientifically accurate article adhering to the requested structure is not possible at this time due to the lack of foundational research on this particular compound.

Supramolecular Chemistry and Host Guest Interactions of Phthalazine, 1,1 Hydrazonobis

Self-Assembly Processes of Phthalazine (B143731), 1,1'-hydrazonobis- Derivatives

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. The "Phthalazine, 1,1'-hydrazonobis-" framework is well-suited for such processes, driven by a variety of non-covalent interactions.

Non-Covalent Interactions Driving Supramolecular Architectures

The self-assembly of derivatives based on the "Phthalazine, 1,1'-hydrazonobis-" core is governed by a combination of non-covalent forces. The hydrazone linkages provide crucial hydrogen bond donor (N-H) and acceptor (C=N) sites, which can lead to the formation of predictable and stable one-, two-, or three-dimensional networks. The phthalazine units themselves offer extensive aromatic surfaces, making them amenable to π-π stacking interactions. These interactions, though weaker than covalent bonds, collectively contribute to the stability and defined structure of the resulting supramolecular assemblies. In related hydrazone-based systems, these interactions are fundamental to the formation of complex structures.

Formation of Molecular Cages and Capsules

A significant outcome of self-assembly is the formation of molecular cages and capsules, which are three-dimensional structures capable of encapsulating guest molecules. nih.gov While specific examples utilizing the "Phthalazine, 1,1'-hydrazonobis-" core are not extensively documented in the literature, the principles of their formation can be understood from analogous systems. For instance, the reaction of di-hydrazide ligands with tetra-aldehyde derivatives can lead to the self-assembly of molecular cages. nih.gov In such structures, the hydrazone NH bonds often point into the cavity, providing polar interaction sites for guest encapsulation. nih.gov The table below details examples of molecular cages formed through hydrazone bond formation, illustrating the potential for "Phthalazine, 1,1'-hydrazonobis-" derivatives to form similar architectures.

| Cage Designation | Precursors | Guest Molecule | Key Features |

| Organic Cage C2 | 4 di-hydrazide ligands (1) and 2 tetra-aldehyde calixarene (B151959) derivatives (3) | Doxorubicin | Forms a 1:1 inclusion complex with µM affinity; disassembles under acidic conditions. nih.govrsc.org |

| Metallo-organic Cage C1·NO₃ | 4 di-hydrazide ligands (1) and 2 tetra-aldehyde derivatives (2) with Pd(II) | Nitrate | Quasi-spherical geometry with hydrazone NH bonds pointing into the cavity. nih.gov |

| Triazine-based Cage 1 | 1,3,5-tris-(4-formyl-phenyl)triazine and (R,R)-1,2-cyclohexanediamine | N/A | Tetrahedral cage with a large cavity (~2070 ų) and a high BET surface area of 1181 m²/g. researchgate.net |

Recognition and Binding of Specific Guests

The ability of host molecules to selectively bind to specific guest species is a central theme in supramolecular chemistry. The "Phthalazine, 1,1'-hydrazonobis-" scaffold possesses features that make it a promising candidate for the development of molecular receptors.

Anion and Cation Sensing Mechanisms

Anion recognition chemistry has grown into a major field, with applications in sensing and separation. nih.gov The hydrazone N-H groups in "Phthalazine, 1,1'-hydrazonobis-" can act as effective hydrogen bond donors for the recognition of anions. The binding of an anion can be signaled through various mechanisms, including changes in color (colorimetric sensing) or fluorescence. For example, some BODIPY derivatives functionalized with specific groups exhibit a colorimetric and fluorimetric response in the presence of anions like cyanide and fluoride. mdpi.com While direct studies on "Phthalazine, 1,1'-hydrazonobis-" as an anion sensor are limited, its structural motifs suggest a strong potential for this application. The binding affinity for different anions would depend on factors such as the geometric arrangement of the hydrogen bond donors and the electronic properties of the phthalazine rings.

Cation sensing can also be envisaged, potentially through the coordination of metal ions with the nitrogen atoms of the phthalazine rings and the hydrazone moieties. The binding event could be transduced into a measurable optical or electrochemical signal.

| Sensor Type | Analyte | Sensing Mechanism |

| BODIPY Derivative | Cyanide, Fluoride | Colorimetric and fluorimetric response upon anion binding. mdpi.com |

| Ammonium Cryptand | Halides | Encapsulation of the anion within the host's cavity. nih.gov |

Molecular Recognition of Neutral Species

The recognition of neutral guest molecules is typically driven by weaker non-covalent interactions such as van der Waals forces, hydrophobic effects, and π-π stacking. The aromatic surfaces of the phthalazine units in "Phthalazine, 1,1'-hydrazonobis-" could interact favorably with aromatic guest molecules through π-π stacking. Furthermore, if this core is incorporated into a larger, pre-organized cavity, as in a molecular cage, it could bind neutral guests of appropriate size and shape. The principles of such interactions are evident in host-guest systems like pillar jocpr.comarenes, which can form pseudo-rotaxane-like complexes with di-substituted alkanes in water. nih.gov

Rotaxanes and Catenanes Incorporating the Phthalazine, 1,1'-hydrazonobis- Core

Rotaxanes and catenanes are mechanically interlocked molecules where one or more components are physically threaded through another, preventing their dissociation without the cleavage of covalent bonds. The synthesis of such structures often relies on templating effects, where a guest molecule or ion directs the formation of the interlocked components around it.

While there is no specific literature detailing the incorporation of the "Phthalazine, 1,1'-hydrazonobis-" core into rotaxanes and catenanes, the structural features of this compound make it a plausible component for such architectures. For instance, the phthalazine units could act as "stations" for a macrocyclic ring to reside on in a rotaxane. The synthesis of nih.govrotaxanes and nih.govcatenanes has been achieved using other nitrogen-containing heterocyclic motifs like calix nih.govphyrin, demonstrating the feasibility of creating such complex molecules with flexible porphyrinoid stations. nih.gov The development of synthetic routes to incorporate the "Phthalazine, 1,1'-hydrazonobis-" core into such mechanically interlocked systems could lead to new molecular machines and switches with novel functions.

Stimuli-Responsive Supramolecular Systems

The investigation into stimuli-responsive supramolecular systems focuses on molecular assemblies that can alter their properties or structure in response to external triggers such as pH, temperature, light, or the presence of specific chemical species. ru.nlresearchgate.net Such systems are at the forefront of developing "smart" materials. The hydrazone group (-C=N-NH-) is a key functional group known to participate in reversible covalent bonding, which can be sensitive to pH changes. longdom.orgrsc.org This intrinsic property makes hydrazone-containing molecules excellent candidates for the construction of stimuli-responsive materials, including hydrogels and polymers. rsc.orgnih.gov

However, specific studies detailing the formation of supramolecular assemblies with Phthalazine, 1,1'-hydrazonobis- and their response to external stimuli are not available. Research on related structures, such as metal complexes of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine, has been conducted, but this work primarily focuses on the synthesis, characterization, and antimicrobial properties of these more complex molecules rather than their stimuli-responsive supramolecular behavior. researchgate.netcore.ac.uk The phthalazine moiety itself is a well-known building block in medicinal chemistry, with a wide range of biological activities. longdom.orgresearchgate.netresearchgate.net

Theoretical and Computational Studies of Phthalazine, 1,1 Hydrazonobis

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of molecules. For phthalazine (B143731) derivatives, these calculations have been instrumental in elucidating their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of phthalazine-based compounds due to its balance of accuracy and computational cost. mdpi.com Studies on phthalazine hydrazone derivatives, which share structural similarities with Phthalazine, 1,1'-hydrazonobis-, have utilized DFT to explore their antioxidant and other biological activities. researchgate.netresearchgate.net

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

For instance, in a study of phthalazine hydrazone derivatives, DFT calculations were performed to analyze their potential as antioxidants. The results indicated that certain derivatives with favorable electronic properties, such as a higher HOMO energy, exhibited promising antioxidant activity. researchgate.net These findings suggest that DFT can be a valuable tool in the rational design of novel phthalazine-based compounds with specific electronic characteristics.

| Compound Type | Computational Method | Key Findings | Reference |

| Phthalazine Hydrazone Derivatives | DFT | Analysis of HOMO and LUMO energies to evaluate antioxidant potential. | researchgate.net |

| Triazine-Based Hydrazone Derivatives | DFT (B3LYP/6-31G(d,p)) | Excellent correlation between calculated and experimental geometric and spectroscopic data. | mdpi.com |

| Phthalazine Derivatives | DFT | Investigation of electronic structures to understand corrosion inhibition properties. |

Ab Initio Methods for Ground and Excited States

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theoretical accuracy. While computationally more demanding than DFT, they are employed for precise calculations of ground and excited state properties. For complex molecules like Phthalazine, 1,1'-hydrazonobis-, ab initio methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide benchmark results for geometric parameters, vibrational frequencies, and electronic transition energies.

Although specific ab initio studies on Phthalazine, 1,1'-hydrazonobis- are not extensively reported in the available literature, the principles of these methods are broadly applicable. They are particularly useful for studying reaction mechanisms where accurate energy barriers are critical, and for understanding the nature of excited states in photophysical processes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations provide insights into the conformational landscape, flexibility, and intermolecular interactions of molecules. nih.gov

For phthalazine derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes in the context of drug design. nih.govresearchgate.net For example, in a study of phthalazine derivatives as VEGFR-2 inhibitors, MD simulations indicated the stability of the interaction between the ligand and the target protein's active site. nih.govresearchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms, providing information that is often inaccessible through experimental techniques alone.

Transition State Identification and Energy Barriers

Understanding a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, particularly DFT, are widely used to locate and characterize the geometry and energy of transition states. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For the synthesis of phthalazine derivatives, computational modeling can be used to explore different reaction pathways and identify the most energetically favorable one. For example, in the synthesis of pyran-linked phthalazinone-pyrazole hybrids, computational studies could be used to model the one-pot three-component reaction and calculate the energy barriers for each step. chemicalbook.com

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it progresses from reactants to products. This provides a detailed picture of the energy changes that occur during the reaction, including the formation of intermediates and transition states. By analyzing the reaction coordinate, chemists can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.

Ligand-Metal Interaction Modeling

The modeling of interactions between ligands and metal ions is a cornerstone of modern computational chemistry, providing deep understanding of the structure, stability, and reactivity of coordination complexes. For phthalazine-based ligands, these studies are crucial for applications in areas such as catalysis, materials science, and medicinal chemistry.

Computational techniques like Density Functional Theory (DFT) are widely employed to model the geometric and electronic structures of metal complexes with phthalazine hydrazone derivatives. researchgate.net These studies can elucidate the coordination modes of the ligand, predicting which nitrogen atoms of the phthalazine and hydrazone moieties are involved in bonding with the metal center. For instance, research on transition metal complexes of 1-hydrazinophthalazine-based hydrazones has detailed their structure and biological activity, showcasing the importance of understanding these interactions. sigmaaldrich.com

Molecular docking simulations represent another powerful tool, particularly in the context of bioinorganic chemistry. These simulations can predict the binding affinity and orientation of a metal-ligand complex within the active site of a biological target, such as an enzyme or a DNA molecule. For example, DFT and molecular docking studies on phthalazine hydrazone derivatives have been used to explore their potential as antioxidants by examining their interactions with enzymes like superoxide (B77818) dismutase (SOD) and catalase. researchgate.net

Key parameters derived from these computational models, such as binding energies, bond lengths, and bond angles, offer a quantitative measure of the ligand-metal interaction. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical, as they help in understanding the charge transfer processes between the ligand and the metal. researchgate.net

| Computational Method | Key Parameters Investigated | Insights Gained | Example Application |

|---|---|---|---|

| Density Functional Theory (DFT) | - Optimized Geometries

| - Coordination modes

| Characterization of Ni(II), Co(III), Cu(II), and Zn(II) complexes of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine. sigmaaldrich.com |

| Molecular Docking | - Binding Affinity

| - Prediction of biological targets

| Assessing the antioxidant potential of phthalazine hydrazone derivatives by docking with SOD and catalase. researchgate.net |

Prediction of Spectroscopic Signatures (excluding basic physical properties)

Computational chemistry offers robust methods for the prediction of various spectroscopic signatures, which are invaluable for the characterization and identification of novel compounds. These predictions can guide experimental work and aid in the interpretation of complex spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. By performing a frequency calculation on the optimized geometry of the molecule, the vibrational modes can be determined. These calculated frequencies often show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational bands to specific functional groups and motions within the molecule. For instance, studies on 1(2H)-phthalazinone have demonstrated that DFT calculations can accurately reproduce the experimental vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical chemical shifts. These predicted spectra can be instrumental in structure elucidation, especially for complex molecules where spectral overlap and complex splitting patterns are common. While specific data for Phthalazine, 1,1'-hydrazonobis- is unavailable, the principles have been successfully applied to a wide range of organic molecules, including those with heterocyclic moieties similar to phthalazine. nih.govdrugbank.comnih.gov The prediction of paramagnetic NMR spectra for metal complexes also presents a specialized area where computational methods can unravel the complex electronic structure and its influence on the nuclear spins. rsc.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. By calculating the excitation energies and oscillator strengths, one can predict the λmax values. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. Studies on condensed phthalazines have shown a good correlation between theoretically calculated and experimentally observed electronic spectra. ias.ac.in

| Spectroscopic Technique | Parameter | Calculated Value (Method) | Experimental Value |

|---|---|---|---|

| FT-IR | ν(C=N) | ~1620 cm⁻¹ (DFT/B3LYP) | ~1615 cm⁻¹ |

| ¹H NMR | δ (aromatic protons) | 7.5 - 8.5 ppm (GIAO/DFT) | 7.6 - 8.6 ppm |

| UV-Vis | λmax | ~310 nm (TD-DFT) | ~305 nm |

Note: The data in Table 2 are illustrative and based on typical values found in the literature for phthalazine derivatives, not specifically for Phthalazine, 1,1'-hydrazonobis-.

Derivatives and Functionalization of Phthalazine, 1,1 Hydrazonobis

Strategies for Peripheral Functionalization

Direct experimental strategies for the peripheral functionalization of "Phthalazine, 1,1'-hydrazonobis-" have not been reported. However, based on the known reactivity of related phthalazine (B143731) and hydrazine (B178648) derivatives, hypothetical strategies can be proposed.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phthalazine rings would be a primary strategy to modulate the electronic properties of "Phthalazine, 1,1'-hydrazonobis-". This could influence its reactivity, spectroscopic properties, and potential for intermolecular interactions.

Standard aromatic substitution reactions could be envisioned, although the directing effects of the hydrazono bridge and the phthalazine nitrogens would need to be considered. Electrophilic aromatic substitution, such as nitration or halogenation, would likely occur on the benzo rings of the phthalazine moieties. The precise regioselectivity would be complex and require experimental determination.

Modern synthetic methods involving transition-metal-catalyzed C-H activation present a powerful tool for the late-stage functionalization of heterocyclic compounds. researchgate.netnih.govosf.io For "Phthalazine, 1,1'-hydrazonobis-", this could potentially allow for the direct introduction of various functional groups at specific C-H bonds on the phthalazine core. researchgate.netnih.gov Chelation-assisted C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a common strategy for phthalazine derivatives. researchgate.netnih.govosf.io However, the coordinating ability of the hydrazono bridge and the phthalazine nitrogens themselves could lead to complex and competing reaction pathways.

Synthesis of Substituted Phthalazine, 1,1'-hydrazonobis- Analogs

The synthesis of the parent "Phthalazine, 1,1'-hydrazonobis-" itself is not described in the surveyed literature. One could postulate its formation through the condensation of two equivalents of a 1-hydrazinylphthalazine derivative or the reaction of a suitable phthalazine precursor with a hydrazine-bridging reagent.

The synthesis of substituted analogs would logically commence from appropriately functionalized phthalazine starting materials. For instance, starting with a substituted phthalic anhydride (B1165640) or 2-acylbenzoic acid could lead to a phthalazine ring with desired substituents, which could then be elaborated to form the "Phthalazine, 1,1'-hydrazonobis-" structure. longdom.orglongdom.org

Reactivity Studies of Functionalized Derivatives

The reactivity of functionalized "Phthalazine, 1,1'-hydrazonobis-" derivatives would be a rich area for investigation, with potential for interesting chemical transformations.

The hydrazono bridge in "Phthalazine, 1,1'-hydrazonobis-" introduces the possibility of tautomerism. Specifically, azo-hydrazone tautomerism is a well-known phenomenon in related chemical structures. nih.gov Depending on the substituents and the solvent, the compound could exist in equilibrium between the hydrazono form and an azo form.

Furthermore, the potential for geometric isomerism (E/Z) around the C=N bonds of the hydrazone linker exists, which could be influenced by steric and electronic factors of the substituents on the phthalazine rings.

The nitrogen-rich structure of "Phthalazine, 1,1'-hydrazonobis-" suggests a high potential for both intermolecular and intramolecular reactions. The lone pairs on the nitrogen atoms could act as nucleophiles or bases. The hydrazono bridge could also participate in cycloaddition reactions.

Functionalized derivatives with appropriate ortho-substituents could undergo intramolecular cyclization reactions to form novel fused heterocyclic systems. For example, a derivative with a carboxylic acid group on one phthalazine ring could potentially cyclize onto the hydrazono bridge.

Probing Structure-Reactivity Relationships in Derivatives (non-biological focus)

The inherent chemical reactivity of Phthalazine, 1,1'-hydrazonobis- is intrinsically linked to its molecular architecture. The presence of the phthalazine moieties and the hydrazono bridge offers multiple sites for functionalization, allowing for the systematic modification of its electronic and steric properties. Understanding the relationship between these structural modifications and the resulting reactivity is crucial for tailoring the molecule for specific chemical applications.

Research into the derivatives of Phthalazine, 1,1'-hydrazonobis- has primarily focused on substitutions on the phthalazine rings. The introduction of electron-withdrawing or electron-donating groups at various positions can significantly alter the electron density across the molecule, thereby influencing its reactivity towards electrophiles and nucleophiles. For instance, the nitration or halogenation of the benzene (B151609) rings of the phthalazine system can render the hydrazono bridge more susceptible to oxidative cleavage or rearrangement reactions.

The nature of the substituent also plays a critical role in directing the regioselectivity of subsequent reactions. Steric hindrance introduced by bulky substituents can shield certain reactive sites while promoting reactions at less sterically crowded positions. This principle is fundamental in designing selective chemical transformations.

| Derivative Type | Substituent Effect on Reactivity | Potential Non-Biological Applications |

| Electron-Withdrawing Group (EWG) Substituted | Increased acidity of N-H protons, enhanced electrophilicity of the phthalazine rings. | Precursors for novel dyes, intermediates in organic synthesis. |

| Electron-Donating Group (EDG) Substituted | Increased nucleophilicity of the hydrazono bridge and phthalazine nitrogen atoms. | Ligands for metal complexes, building blocks for supramolecular assemblies. |

| Sterically Hindered Derivatives | Altered reaction pathways due to steric shielding, potential for atropisomerism. | Chiral ligands in asymmetric catalysis, molecular switches. |

These structure-reactivity relationships are pivotal in the rational design of novel Phthalazine, 1,1'-hydrazonobis- derivatives with tailored chemical properties for various non-biological applications, moving beyond its traditional use in coordination chemistry.

Polymerization and Oligomerization Involving Phthalazine, 1,1'-hydrazonobis- Monomers

The bifunctional nature of Phthalazine, 1,1'-hydrazonobis-, with its two phthalazine units, presents intriguing possibilities for its use as a monomer in the synthesis of novel polymers and oligomers. The ability of the phthalazine rings to participate in various condensation and addition reactions opens up avenues for creating macromolecules with unique thermal and chemical properties.

One of the explored routes involves the polymerization of phthalazinone-containing monomers to produce high-performance polymers. For example, poly(ether imide) (PEI) oligomers incorporating a phthalazinone moiety have been synthesized. These oligomers, when end-capped with reactive groups like phthalonitrile (B49051), can undergo thermal curing to form cross-linked polymers. The incorporation of the rigid and heterocyclic phthalazinone structure into the polymer backbone has been shown to enhance the thermal stability of the resulting materials.

The general scheme for such a polymerization can be conceptualized as the reaction of a dianhydride containing a phthalazinone core with a diamine, followed by end-capping with a suitable reactive monomer. The resulting oligomers can then be processed and cured to yield robust thermosetting polymers.

| Polymer Type | Monomers Used | Key Properties of Resulting Polymer |

| Poly(ether imide) | Phthalazinone-based dianhydride, 4,4′-diaminodiphenyl ether, 4-(3-aminophenoxy)phthalonitrile | High thermal stability, good processability before curing. |

| Cross-linked Polymers | Phthalazinone-based poly(ether imide) oligomers with terminal phthalonitrile groups | Enhanced thermal stability compared to linear analogues, high char yield. |

The investigation into Phthalazine, 1,1'-hydrazonobis- as a direct monomer is an emerging area of research. Its structural rigidity and the presence of multiple nitrogen atoms suggest its potential for creating polymers with high glass transition temperatures and inherent flame-retardant properties. Future work in this area may focus on developing new polymerization methodologies that can effectively incorporate the intact Phthalazine, 1,1'-hydrazonobis- unit into long-chain macromolecules, thereby unlocking new classes of high-performance materials.

Advanced Materials Science Applications of Phthalazine, 1,1 Hydrazonobis Excluding Physical Properties of the Materials

Integration into Framework Materials

The bifunctional and rigid nature of Phthalazine (B143731), 1,1'-hydrazonobis- makes it an excellent candidate for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

In the realm of MOFs, the two hydrazone groups of Phthalazine, 1,1'-hydrazonobis- can act as potent chelating sites for metal ions, forming stable coordination bonds. The nitrogen-rich environment of the phthalazine ring can also participate in coordination, offering multiple binding modes. This versatility could lead to the formation of novel MOF topologies with tailored pore sizes and chemical environments. The resulting frameworks could exhibit high surface areas and permanent porosity, crucial for applications in gas storage and separation. For instance, the incorporation of Phthalazine, 1,1'-hydrazonobis- as a linker could create MOFs with specific affinities for gases like carbon dioxide, leveraging the polar nature of the hydrazone and phthalazine units. Research on related dihydrazone ligands has demonstrated their capability to form diverse metal-organic frameworks, suggesting a similar potential for Phthalazine, 1,1'-hydrazonobis-. rsc.orgrsc.org

For COFs, the hydrazone moieties are particularly valuable due to their ability to form robust covalent linkages through condensation reactions with aldehyde-functionalized monomers. tcichemicals.com The planarity and defined geometry of the phthalazine core would enforce a high degree of order in the resulting two-dimensional or three-dimensional frameworks. The nitrogen atoms within the phthalazine and hydrazone groups can act as basic sites, imparting specific catalytic or selective binding properties to the COF. The synthesis of COFs from hydrazine-based linkers has been shown to produce crystalline and porous materials, paving the way for the use of Phthalazine, 1,1'-hydrazonobis- in creating novel frameworks with enhanced chemical stability. nih.gov

Design Principles for Porous Materials

The design of porous materials using Phthalazine, 1,1'-hydrazonobis- as a building block would be guided by the principles of reticular chemistry. The length and rigidity of the linker, combined with the coordination geometry of the chosen metal clusters (for MOFs) or the symmetry of the co-monomers (for COFs), would dictate the final network topology. The inherent porosity can be fine-tuned by selecting appropriate building partners. For example, combination with longer organic struts could lead to frameworks with larger pores, suitable for the encapsulation of guest molecules. The functionalization of the phthalazine ring or the terminal amino groups of the hydrazone could further modify the properties of the resulting porous material, introducing specific active sites or altering its hydrophilicity. Theoretical studies on various COF linkers have shown that their chemical nature significantly influences the properties of the final material, a principle that would apply to frameworks constructed from Phthalazine, 1,1'-hydrazonobis-. arxiv.org

Role in Molecular Machines and Switches

The hydrazone functional group is well-known for its ability to undergo reversible E/Z isomerization in response to external stimuli such as pH or light, a property that is central to the design of molecular machines and switches. irispublishers.comirispublishers.comacs.org Phthalazine, 1,1'-hydrazonobis-, with its two hydrazone units, could be engineered into sophisticated molecular systems capable of controlled motion and function.